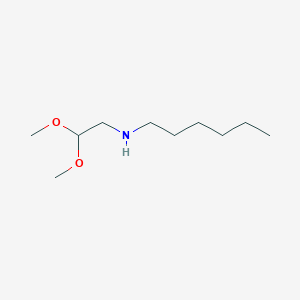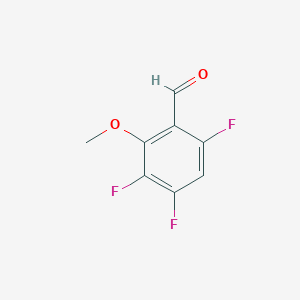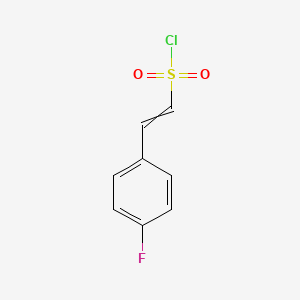
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a cyclopropyl group in this compound suggests potential unique reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one typically involves the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Cyclopropylation: Addition of the cyclopropyl group to the benzofuran ring.
Cyclization: Formation of the benzofuran ring structure.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its effects on various biological targets and pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique reactivity can be harnessed for various applications.
Wirkmechanismus
The mechanism of action of 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-cyclopropyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may influence its chemical properties and interactions.
5-chloro-4-cyclopropyl-2-benzofuran-1(3H)-one:
Uniqueness
The presence of both a bromine atom and a cyclopropyl group in 5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one makes it unique
Eigenschaften
CAS-Nummer |
1255209-06-3 |
|---|---|
Molekularformel |
C11H9BrO2 |
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
5-bromo-4-cyclopropyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-9-4-3-7-8(5-14-11(7)13)10(9)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
NWYKDCKLZXXOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=CC3=C2COC3=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
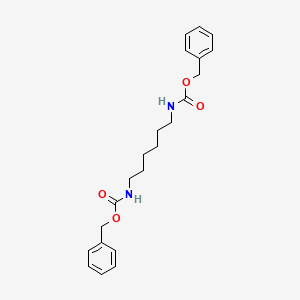

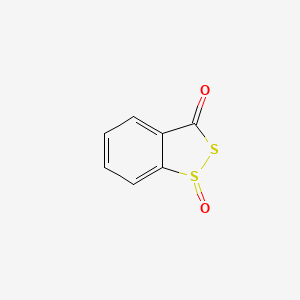

![2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)

